3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHALYHZSSJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326632 | |
| Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009240-54-3 | |
| Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones, a class of compounds to which this compound belongs, have been found to possess diverse biological activities and chemical properties.
Mode of Action
The mode of action of this compound is primarily through the C-3 functionalization of quinoxalin-2(1H)-ones. This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones. The reaction proceeds via a radical process.
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones has been found to offer robust applications in the medicinal, pharmaceutical, and agriculture industry.
Biochemical Analysis
Biochemical Properties
It has been found that the compound can undergo C-3 functionalization. This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of the compound. The functionalization of the compound offers robust applications in the medicinal, pharmaceutical, and agriculture industry.
Biological Activity
3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H13F3N2O
- Molecular Weight : 270.25 g/mol
- CAS Number : 1009240-54-3
The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of pyridoquinoxalines have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group in this compound suggests a potential for similar antimicrobial effects.
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 8 µg/mL |
| 3 | P. aeruginosa | 16 µg/mL |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains against various derivatives related to the target compound.
Antimalarial Activity
The structural similarity of this compound to other known antimalarials suggests potential activity against Plasmodium falciparum. Research indicates that compounds with similar frameworks have been effective in inhibiting dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the Plasmodium life cycle.
In a study focused on related trifluoromethyl derivatives, compounds demonstrated IC50 values ranging from 0.023 to 20 µM against P. falciparum, indicating promising antimalarial activity:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| A | 0.023 | 18,478 |
| B | 0.050 | 12,000 |
| C | 0.200 | 5,000 |
These results highlight the potential of trifluoromethyl-substituted compounds in developing new antimalarial agents.
Case Study 1: Synthesis and Evaluation
A recent synthesis of pyridoquinoxaline derivatives revealed that introducing a trifluoromethyl group significantly increased the biological activity of the resulting compounds. The study involved evaluating several derivatives against both bacterial and parasitic models. The findings indicated that structural modifications could lead to enhanced efficacy.
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with PfDHODH. The results showed strong binding affinity due to hydrogen bond formation with key residues in the active site of the enzyme.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications: Pyrido vs. Indolo Quinoxalines
7-Phenyl-8,9,10,11-Tetrahydroindolo[1,2-a]Quinoxalin-6(5H)-One
- Core Structure: Indolo[1,2-a]quinoxaline (fused indole and quinoxaline rings) vs. pyrido[1,2-a]quinoxaline.
- Synthesis : Prepared via Stork enamine alkylation followed by annulation, leveraging cyclohexene fragments for tetrahydro ring formation .
- Reactivity: Undergoes oxidative dehydrogenation to yield aromatic indolo[1,2-a]quinoxalin-6(5H)-one, enhancing conjugation and stability .
3-Nitro-2-Phenylsulfonylmethyl-6-(3-Trifluoromethylphenyl)Imidazo[1,2-a]Pyridine
- Core Structure: Imidazo[1,2-a]pyridine vs. pyrido[1,2-a]quinoxaline.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling with 3-trifluoromethylphenylboronic acid, highlighting versatility in introducing aryl groups .
- Substituent Effects: The nitro (-NO₂) and phenylsulfonylmethyl groups confer strong electron-withdrawing effects, contrasting with the -CF₃ group’s balance of lipophilicity and moderate electron withdrawal .
Substituent Variations: Trifluoromethyl Derivatives
3-(Trifluoromethyl)-5-[3-(Trifluoromethyl)Benzyl]-7,8,9,10-Tetrahydro-5H-Pyrido[1,2-a]Quinoxalin-6(6aH)-One
Key Findings and Implications
Core Structure Influence: Pyridoquinoxalines exhibit distinct electronic profiles compared to indoloquinoxalines due to nitrogen positioning, affecting redox properties and aromaticity. Tetrahydro rings in both classes enable modular dehydrogenation, offering pathways to tune aromaticity and stability .
Substituent Effects: -CF₃ vs. -NO₂: While both are electron-withdrawing, -CF₃ offers superior metabolic stability and lower toxicity, making it preferred in drug design .
Synthetic Flexibility: Cross-coupling reactions (e.g., Suzuki-Miyaura) and tandem alkylation-annulation strategies enable efficient diversification of quinoxaline derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one?
- Methodological Answer : The compound can be synthesized via tandem Stork enamine alkylation and intramolecular annulation. For example, reacting cyclohexene-containing precursors with chlorinated intermediates under reflux conditions (e.g., xylene at 120°C) yields the tetrahydroquinoxaline core. Oxidative dehydrogenation using agents like chloranil (50 hours in xylene) may further aromatize the cyclohexene fragment .
- Key Steps :
- Cyclization of enamine intermediates.
- Oxidative dehydrogenation for aromaticity (if required).
- Use of trifluoromethylation agents (e.g., CF₃Cu) or pre-functionalized trifluoromethyl precursors.
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the trifluoromethyl group’s absence of splitting in ¹H NMR and distinct ¹⁹F signals aid identification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., hydrogen bonding networks in tetrahydroquinoxalines) .
Q. What pharmacological targets are associated with trifluoromethyl-substituted tetrahydroquinoxalines?
- Methodological Answer :
- Kinase Inhibition : Fluorinated tetrahydroquinoxalines often target PI3K, Src, or tyrosine kinases due to their ATP-binding site compatibility. For example, trifluoromethyl groups enhance lipophilicity and binding affinity .
- In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET assays to measure kinase inhibition.
- In Vivo Testing : Rodent models (e.g., Sprague-Dawley rats) assess pharmacokinetics and efficacy in disease models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For example, THF improves cyclization efficiency in Stork enamine reactions .
- Catalysis : Use Pd/Cu catalysts for Sonogashira couplings in ethynyl-substituted intermediates .
- Workup Strategies : Neutralization with saturated NaHCO₃ followed by DCM extraction minimizes side-product formation during deprotection steps (e.g., TFA removal) .
Q. How do structural modifications (e.g., trifluoromethyl position) impact bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs with trifluoromethyl groups at positions 3, 4, or 6 using:
- Molecular Docking : Predict binding modes to kinase domains.
- Free Energy Calculations : Estimate ΔG changes for substituent effects .
- Case Study : 3-(Trifluoromethyl) derivatives show 10-fold higher PI3Kβ inhibition than non-fluorinated analogs due to hydrophobic pocket interactions .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to distinguish regioisomers. For example, NOESY correlations differentiate axial vs. equatorial trifluoromethyl conformers .
- Isotopic Labeling : ¹⁹F NMR or ¹³C-labeled analogs clarify ambiguous signals in crowded spectra .
Q. What strategies mitigate byproduct formation during oxidative dehydrogenation?
- Methodological Answer :
- Controlled Oxidation : Use milder agents (e.g., DDQ instead of chloranil) to avoid over-oxidation.
- Temperature Modulation : Lower reaction temperatures (e.g., 80°C vs. 120°C) reduce polymerization of aromatic products .
- Additives : Catalytic p-TsOH accelerates dehydrogenation while suppressing side reactions .
Q. How to assess the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates to test interactions with CYP3A4, 2D6, etc.
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
